Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 313388-27-1) is a pyrazolo[1,5-a]pyrimidine derivative featuring a 4-methoxyphenyl group at position 5, a trifluoromethyl group at position 7, and an ethyl ester at position 2. Its molecular formula is C17H14F3N3O3 (MW: 365.31 g/mol), with a computed XLogP3 of 3.1, indicating moderate lipophilicity . The compound is synthesized via Suzuki–Miyaura cross-coupling reactions, achieving high yields (e.g., 88% in optimized conditions) .
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O3/c1-3-26-16(24)12-9-21-23-14(17(18,19)20)8-13(22-15(12)23)10-4-6-11(25-2)7-5-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFBSWOZIBPPKNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine family, which has been recognized for its potential in drug development, particularly as anticancer and anti-inflammatory agents.
- Molecular Formula : C17H14F3N3O3
- Molecular Weight : 365.31 g/mol
- CAS Number : 313388-27-1
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities, including anticancer, anti-inflammatory, and enzyme inhibition properties. This compound specifically has shown promising results in various studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound across several cancer cell lines:
- Cell Lines Tested : MCF7 (breast cancer), SF-268 (brain cancer), NCI-H460 (lung cancer).
- Inhibitory Concentrations (IC50) :
- MCF7: IC50 = 3.79 µM
- SF-268: IC50 = 12.50 µM
- NCI-H460: IC50 = 42.30 µM
These values suggest that the compound exhibits significant cytotoxic effects against these cancer cell lines, indicating its potential as a lead compound for further drug development.
The mechanism by which this compound exerts its effects appears to involve:
- Enzyme Inhibition : It has been reported to inhibit various kinases associated with cancer progression.
- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells, contributing to its anticancer effects.
Comparative Analysis of Biological Activity
The following table summarizes the biological activity of this compound compared to other related compounds:
| Compound Name | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF7 | 3.79 | Apoptosis induction |
| Other Pyrazolo Compounds | Various | 0.01 - 42.30 | Varies by compound |
Case Studies and Research Findings
-
Study on MCF7 Cells :
- A study conducted by Bouabdallah et al. demonstrated that ethyl derivatives of pyrazolo[1,5-a]pyrimidines showed significant cytotoxicity against MCF7 cells with an IC50 value comparable to established chemotherapeutics.
-
Mechanistic Insights :
- Research by Wei et al. indicated that the compound inhibits key signaling pathways involved in tumor growth and metastasis.
-
Safety Profile :
- Preliminary toxicity studies suggest a favorable safety profile for this compound, with lower toxicity levels observed compared to traditional chemotherapeutic agents.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. Research indicates that these compounds exhibit significant inhibitory effects on various cancer cell lines. For example, a study reported that modifications in the structure of pyrazolo[1,5-a]pyrimidines can enhance their cytotoxicity against cancer cells by targeting specific enzymatic pathways involved in tumor growth and proliferation .
Enzyme Inhibition
Pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their ability to inhibit enzymes associated with cancer progression and other diseases. These compounds can act as selective inhibitors for various kinases, which play crucial roles in cell signaling pathways. The structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances the binding affinity of these compounds to target enzymes, making them promising candidates for drug development .
Antibacterial and Antibiofilm Activities
This compound has shown promising antibacterial properties against several bacterial strains. A recent study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . Additionally, this compound exhibits antibiofilm activity, which is crucial for preventing bacterial colonization on surfaces and reducing chronic infections.
Fluorescent Properties
The unique photophysical properties of pyrazolo[1,5-a]pyrimidines make them suitable for optical applications. This compound has been identified as a potential fluorophore due to its strong fluorescence characteristics. Such properties are beneficial for applications in imaging technologies and sensor development .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements in synthetic methodologies have improved yields and purity of these compounds, facilitating their use in various research applications .
Case Studies
Chemical Reactions Analysis
Key Reaction Conditions
Optimal reaction conditions vary based on substituents and desired regioselectivity. Below is a comparison of critical parameters from diverse studies:
For example, a study using ethyl acetoacetate and acetic acid under oxygen atmosphere achieved 94% yield .
Mechanistic Insights
The synthesis mechanism often involves oxidative cyclocondensation . Key steps include:
-
Cyclocondensation between an NH-3-aminopyrazole and a β-dicarbonyl compound.
-
Oxidative dehydrogenation to form the aromatic pyrazolo[1,5-a]pyrimidine ring .
The presence of electron-withdrawing groups (e.g., trifluoromethyl) enhances reactivity by stabilizing intermediates. Oxygen acts as a critical oxidant in some protocols, as shown by a 94% yield under O₂ atmosphere vs. 6% under Ar .
Chemical Reactivity
The compound exhibits reactivity typical of heterocycles:
-
Nucleophilic substitution : The ethyl ester group at position 3 is susceptible to hydrolysis under basic conditions.
-
Electrophilic addition : The aromatic rings (4-methoxyphenyl and trifluoromethyl) may participate in reactions such as alkylation or acylation.
-
Coordination chemistry : The nitrogen-rich heterocycle can act as a ligand in metal complexes.
Characterization Techniques
Structural confirmation relies on spectroscopic analysis :
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at Position 7
Trifluoromethyl vs. Difluoromethyl
- Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 492433-50-8) differs by replacing the trifluoromethyl group with a difluoromethyl group. This substitution reduces molecular weight (347.32 g/mol vs. 365.31 g/mol) and slightly lowers lipophilicity (XLogP3: ~2.8 vs. 3.1). The difluoromethyl group may enhance metabolic stability compared to trifluoromethyl but could reduce electron-withdrawing effects, impacting reactivity .
Hydroxyl vs. Trifluoromethyl
- Ethyl 5-(4-ethylphenyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 1403602-98-1) replaces the trifluoromethyl group with a hydroxyl moiety.
Substituent Variations at Position 5
4-Methoxyphenyl vs. 3-Methoxyphenyl
- Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 514799-10-1) shifts the methoxy group from the para to meta position. Computational data show similar lipophilicity (XLogP3: 3.1) but differences in crystal packing due to steric effects .
4-Methoxyphenyl vs. p-Tolyl
- Ethyl 5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: 351989-80-5) substitutes the methoxy group with a methyl group. The p-tolyl group is less electron-donating, reducing resonance stabilization and possibly decreasing interactions with polar biological targets. This compound exhibits comparable lipophilicity (XLogP3: ~3.2) but lower solubility in polar solvents .
Ester Stability and Hydrolysis
Hydrolysis of the ethyl ester in pyrazolo[1,5-a]pyrimidines is highly condition-dependent. For example:
- Ethyl pyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate undergoes rapid decarboxylation in acidic or alkaline conditions, yielding 3-unsubstituted derivatives. In contrast, the trifluoromethyl group in Ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate stabilizes the ester against hydrolysis due to its electron-withdrawing nature, enhancing metabolic stability .
Q & A
Q. What are the key synthetic routes for preparing ethyl 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of precursors such as 3-aminopyrazoles and β-keto esters. For example, refluxing 3-amino-5-(4-methoxyphenyl)pyrazole with ethyl 4,4,4-trifluoroacetoacetate in pyridine for 5–6 hours yields the pyrazolo[1,5-a]pyrimidine core . Optimization strategies include:
- Catalyst Selection : Triethylamine or DMF as a base improves cyclization efficiency .
- Temperature Control : Maintaining reflux (~120°C) minimizes side reactions like hydrolysis of the trifluoromethyl group .
- Purification : Recrystallization from ethanol/DMF (1:1) enhances purity (≥95%) .
Data Table :
| Precursor | Solvent | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 3-Amino-5-(4-methoxyphenyl)pyrazole | Pyridine | 6 | 68 | 95 |
| Ethyl 4,4,4-trifluoroacetoacetate | DMF | 10 | 82 | 97 |
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : Key signals include:
- 1H NMR : Ethyl ester protons (δ 1.41 ppm, triplet; δ 4.44 ppm, quartet), methoxy group (δ 3.87 ppm, singlet), and aromatic protons (δ 7.14–8.86 ppm) .
- 13C NMR : Carbonyl (C=O) at ~162 ppm, trifluoromethyl (CF3) at ~125 ppm (q, J = 288 Hz) .
- IR Spectroscopy : Ester C=O stretch at ~1690 cm⁻¹ and C-F vibrations at 1100–1200 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M⁺] at m/z 379.1 (calculated for C₁₇H₁₄F₃N₃O₃) .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazolo[1,5-a]pyrimidine scaffold influence biological activity, particularly in kinase inhibition (e.g., B-Raf)?
- Methodological Answer : Structure-activity relationship (SAR) studies reveal:
- Trifluoromethyl at C7 : Enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets .
- 4-Methoxyphenyl at C5 : Improves solubility and π-stacking with Tyr-538 in B-Raf .
- Ethyl Ester at C3 : Critical for binding; replacing it with heterocycles (e.g., pyridinyl) boosts potency but reduces bioavailability .
Data Contradiction : While ethyl esters generally improve in vitro IC₅₀ values (e.g., 12 nM for B-Raf), their in vivo efficacy is limited by esterase hydrolysis, necessitating prodrug strategies .
Q. What computational methods are effective for predicting the binding mode of this compound with target proteins, and how can MD simulations validate docking results?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Glide with B-Raf crystal structure (PDB: 3OG7). Prioritize the DFG-in conformation for active site alignment .
- Molecular Dynamics (MD) : Run 100 ns simulations in GROMACS to assess stability of key interactions (e.g., hydrogen bonds with Glu501, hydrophobic contacts with Trp531) .
- Free Energy Calculations : MM-PBSA/GBSA quantifies binding energy contributions, highlighting the trifluoromethyl group’s role in ΔG < −40 kcal/mol .
Q. How can researchers resolve contradictions in reported biological data, such as conflicting IC₅₀ values across studies?
- Methodological Answer :
- Assay Standardization : Use identical buffer conditions (e.g., 10 mM MgCl₂, pH 7.4) and kinase isoforms (e.g., B-Raf V600E vs. wild-type) .
- Control Compounds : Include reference inhibitors (e.g., vemurafenib) to calibrate activity .
- Data Normalization : Express IC₅₀ values relative to ATP concentration (e.g., 1 mM ATP reduces apparent potency by 10-fold) .
Methodological Challenges and Solutions
Q. What strategies mitigate regioselectivity issues during functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Answer :
- Directing Groups : Introduce a nitro group at C2 to bias electrophilic substitution at C5/C7 .
- Metal Catalysis : Pd-catalyzed C-H arylation at C5 using PyBroP (bromo-tris-pyrrolidinophosphonium hexafluorophosphate) achieves >90% regioselectivity .
Q. How do researchers address discrepancies between in vitro and in vivo toxicity profiles for this compound?
- Answer :
- Metabolite Identification : LC-MS/MS profiling identifies hydrolyzed carboxylates (e.g., 5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid) as hepatotoxic agents .
- Prodrug Modification : Replace ethyl ester with pivaloyloxymethyl (POM) groups to delay hydrolysis and reduce liver exposure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
